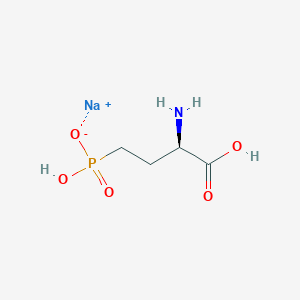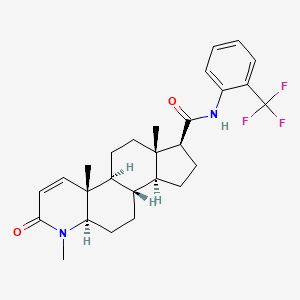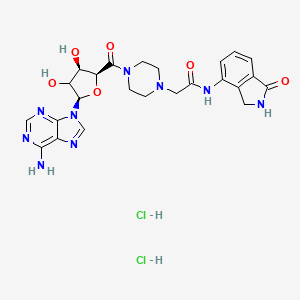
Dehydroandrographolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroandrographolide is a natural diterpenoid found in Andrographis paniculata . It possesses multiple pharmacological activities, including anti-inflammation, anti-cancer, anti-bacterial, anti-virus, and anti-hepatitis activity . It has been experimentally characterized utilizing FT-IR, UV-Vis, and NMR spectroscopy techniques .
Synthesis Analysis
The synthesis of Dehydroandrographolide involves structure-activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives .Molecular Structure Analysis
Dehydroandrographolide was isolated and experimentally characterized utilizing FT-IR, UV-Vis, and NMR spectroscopy techniques along with detailed theoretical modelled at the DFT/B3LYP-D3BJ/6-311+ + G (d,p) level of theory . Its molecular electronic property investigations in the gaseous phase alongside five different solvents (ethanol, methanol, water, acetonitrile and DMSO) were comprehensively reported and compared with the experimental results .Chemical Reactions Analysis
Dehydroandrographolide (DA) was isolated and experimentally characterized utilizing FT-IR, UV-Vis, and NMR spectroscopy techniques along with detailed theoretical modelled at the DFT/B3LYP-D3BJ/6-311+ + G (d,p) level of theory .Physical And Chemical Properties Analysis
The chemical formula of Dehydroandrographolide is C20H28O4 and it has a molecular weight of 332.43 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications in Pharmacology
Summary
Dehydroandrographolide (DA) is recognized for its potent anti-inflammatory properties. It has been utilized in pharmacological studies to treat various inflammatory diseases .
Methods
DA is often isolated and characterized using spectroscopy techniques such as FT-IR, UV-Vis, and NMR. Molecular docking simulations are conducted to assess its interaction with anti-inflammatory enzymes .
Results
DA has shown significant negative binding affinities with target enzymes, indicating strong anti-inflammatory potential. For instance, DA@3PGH, DA@4COX, and DA@6COX have binding affinities of -7.2, -8.0, and -6.9 kcal/mol, respectively .
Antiviral Research in Biochemistry
Summary
In biochemistry, DA’s antiviral capabilities are explored, especially in the treatment of viral pneumonia and upper respiratory tract infections .
Methods
The compound is tested in vitro against various viral strains, and its efficacy is measured by the reduction in viral activity or replication .
Results
Studies have indicated that DA derivatives like potassium dehydroandrographolide succinate show promise in clinical applications for treating viral infections without significant adverse reactions .
Molecular Biology and Immunomodulation
Summary
DA plays a role in enhancing immunity by modulating molecular markers and signaling pathways involved in immune responses .
Methods
Molecular biology techniques, including gene expression analysis and protein assays, are used to study DA’s effect on immune cells and markers like COBLL1 .
Results
DA has been found to induce the expression of human β-defensin-2 (hBD-2), enhancing innate immunity through the p38 MAPK pathway .
Clinical Research in Pulmonology
Summary
DA is investigated for its pulmonary anti-inflammatory efficacy, particularly using inhalable microparticles for targeted lung delivery .
Methods
PulmoSphere-based dry powder technology is employed to create DA-phospholipid complex microparticles, which are then tested in animal models of lung injury .
Results
The DA-loaded microparticles have shown to improve and prolong anti-inflammatory effects in the lungs, suggesting potential for treating respiratory diseases .
Toxicological Studies
Summary
Toxicological assessments of DA focus on its safety profile and potential toxic effects when used as a therapeutic agent .
Methods
Animal models are used to evaluate the acute and chronic toxicity of DA, monitoring parameters like LD50 and observing any physiological changes .
Results
DA has demonstrated minimal to non-existent impacts on hepatotoxicity, cytotoxicity, mutagenicity, and carcinogenicity, indicating a favorable safety profile .
Analgesic and Antipyretic Effects in Experimental Pharmacology
Summary
DA derivatives have been studied for their analgesic and antipyretic effects in experimental animals .
Methods
Analgesic effects are assessed using hot plate and writhing tests, while antipyretic effects are evaluated using baker’s yeast-induced fever models in rats .
Results
Certain derivatives like the 3,19-isopropylidenyl-derivative of DA have shown significant analgesic and antipyretic activities, with no serious toxic effects even at higher doses .
This analysis provides a detailed overview of the multifaceted applications of Dehydroandrographolide in scientific research, highlighting its potential as a therapeutic agent across various fields of study.
Anticancer Research in Oncology
Summary
Dehydroandrographolide (DA) has been investigated for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells .
Methods
The compound is tested on various cancer cell lines, and its efficacy is evaluated through assays measuring cell viability, apoptosis, and cell cycle arrest .
Results
DA has shown to inhibit the proliferation of cancer cells and induce apoptosis, with studies reporting a decrease in cell viability by up to 50% at certain concentrations .
Cardioprotective Effects in Cardiovascular Studies
Summary
DA is studied for its cardioprotective effects, which may benefit patients with cardiovascular diseases by protecting cardiac tissues against ischemic injury .
Methods
In vivo studies involve inducing myocardial ischemia in animal models, followed by treatment with DA to assess its protective effects .
Results
Results have indicated that DA treatment can significantly reduce myocardial infarct size and improve cardiac function markers .
Neuroprotective Applications in Neurology
Summary
Research has explored DA’s neuroprotective effects, especially in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Methods
DA’s effects on neuronal cells are assessed using in vitro models of neurotoxicity, where its ability to protect neurons from damage is measured .
Results
Studies suggest that DA can prevent neuronal death and improve cognitive functions in models of neurodegenerative diseases .
Hepatoprotective Role in Hepatology
Summary
DA’s hepatoprotective role is examined for its potential to treat liver diseases by reducing hepatic inflammation and fibrosis .
Methods
The efficacy of DA is tested in animal models of liver injury, with measurements of liver enzymes and histological examination of liver tissues .
Results
DA has been found to lower elevated liver enzymes and mitigate histological signs of liver damage, indicating its protective role .
Antidiabetic Activity in Endocrinology
Summary
DA’s antidiabetic activity is being researched for its potential to regulate blood glucose levels and improve insulin sensitivity .
Methods
The antidiabetic effects of DA are evaluated in diabetic animal models, with measurements of fasting blood glucose and insulin tolerance tests .
Results
DA has demonstrated the ability to significantly lower fasting blood glucose levels and enhance insulin sensitivity in diabetic models .
Antimicrobial Efficacy in Microbiology
Summary
DA is known for its antimicrobial efficacy against a variety of pathogens, including bacteria and fungi .
Methods
The antimicrobial activity of DA is assessed through in vitro assays, measuring the minimum inhibitory concentration (MIC) against different microbial strains .
Results
DA has shown to possess strong antimicrobial properties, with MIC values indicating its potential as a natural antibiotic alternative .
Propiedades
Número CAS |
134418-28-3 |
|---|---|
Nombre del producto |
Dehydroandrographolide |
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)



![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

